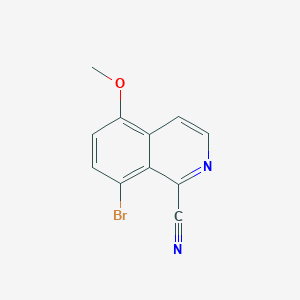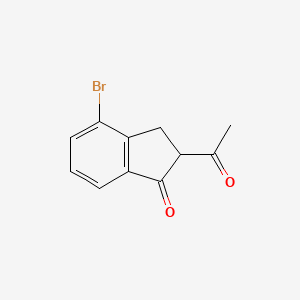
2-Acetyl-4-bromo-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-4-bromo-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of an acetyl group at the second position and a bromine atom at the fourth position of the dihydroindenone structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-bromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2-acetyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
2-Acetyl-4-bromo-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form 2-acetyl-4-bromo-1H-inden-1-one.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Products include 2-acetyl-4-substituted-2,3-dihydro-1H-inden-1-ones.
Oxidation Reactions: The major product is 2-acetyl-4-bromo-1H-inden-1-one.
Reduction Reactions: The major product is 2-acetyl-4-bromo-2,3-dihydro-1H-inden-1-ol.
科学研究应用
2-Acetyl-4-bromo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Acetyl-4-bromo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine atom and the acetyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of biologically active derivatives. Additionally, the acetyl group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
2-Acetyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom at the fourth position.
4-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the acetyl group at the second position.
2-Acetyl-4-chloro-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom instead of a bromine atom at the fourth position.
Uniqueness
2-Acetyl-4-bromo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the acetyl group and the bromine atom, which confer distinct chemical and biological properties.
属性
分子式 |
C11H9BrO2 |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
2-acetyl-4-bromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H9BrO2/c1-6(13)8-5-9-7(11(8)14)3-2-4-10(9)12/h2-4,8H,5H2,1H3 |
InChI 键 |
IJUMXRZPUJBFDN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CC2=C(C1=O)C=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


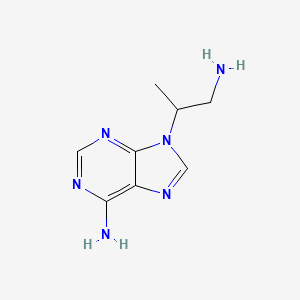
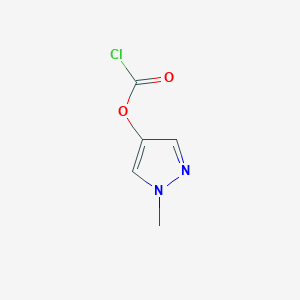
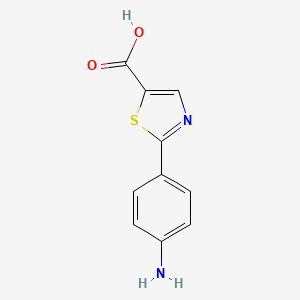
![5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13224397.png)
![2-[4-(1-Aminoethyl)phenyl]acetic acid](/img/structure/B13224404.png)

![N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine](/img/structure/B13224436.png)
![3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13224444.png)
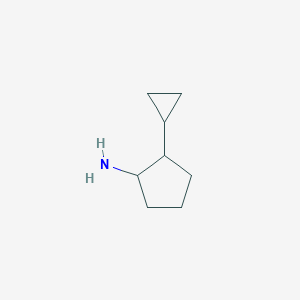
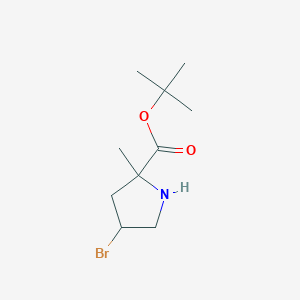
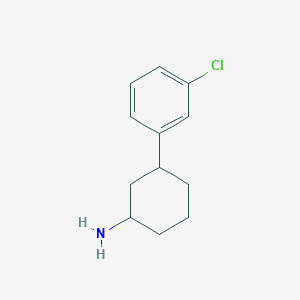
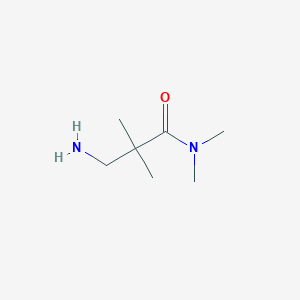
![2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13224483.png)
